6-Pentyl-2H-pyran-2-one

Catalog No.
S595151
CAS No.
27593-23-3
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Pentyl-2H-pyran-2-one

CAS Number

27593-23-3

Product Name

6-Pentyl-2H-pyran-2-one

IUPAC Name

6-pentylpyran-2-one

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-4,6H2,1H3

InChI Key

MAUFTTLGOUBZNA-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=CC(=O)O1

Solubility

soluble in fats; insoluble in wate

Synonyms

6-Pentyl-2H-pyran-2-one; 6-Pentyl-α-pyrone; 6-n-Pentyl-2H-pyran-2-one; 6-n-Pentyl-α-pyrone

Canonical SMILES

CCCCCC1=CC=CC(=O)O1

6-Pentyl-2H-pyran-2-one, also known as 6-n-pentyl-alpha-pyrone, is a naturally occurring compound with the molecular formula C10H14O2C_{10}H_{14}O_{2} and a molecular weight of approximately 166.217 g/mol. It is classified as a member of the pyranone family, characterized by its unique structure that features a six-membered ring containing both oxygen and carbon atoms. This compound has garnered attention due to its notable antifungal properties and its distinct coconut fragrance, making it valuable in various applications such as flavoring and fragrance industries .

The exact mechanism by which 6PP inhibits fungal growth is still under investigation []. However, research suggests that 6PP may disrupt fungal cell membranes or interfere with fungal metabolic pathways [].

Fungal Biocontrol Agent:

  • 6-Pentyl-2H-pyran-2-one (6-PP) is a volatile organic compound (VOC) produced by the fungus Trichoderma atroviride. PubMed:
  • This fungus is a well-known biocontrol agent used against various plant pathogens.
  • Research suggests that 6-PP plays a role in this biocontrol activity by inhibiting the growth of certain fungal pathogens like Cylindrocarpon destructans. PubMed:

Plant-Fungal Communication:

  • 6-PP is considered a key signaling molecule in the communication between plants and fungi. PubMed:
  • Studies have shown that 6-PP emitted by Trichoderma can influence plant root development by affecting auxin signaling and the function of the ETHYLENE INSENSITIVE 2 (EIN2) protein in plants. PubMed:
  • This research suggests that 6-PP plays a crucial role in establishing beneficial interactions between plants and fungi.
. A common method includes the chromic oxidation of specific alcohols followed by condensation reactions with ethyl malonate and subsequent saponification and decarboxylation processes . The cyclization reaction is crucial for forming the pyranone ring, which can be achieved through various pathways involving weak organic bases and strong acids .

6-Pentyl-2H-pyran-2-one exhibits significant biological activity, particularly as an antifungal agent. Studies have demonstrated its effectiveness against various plant pathogenic fungi, including those causing serious agricultural losses. For instance, it has been shown to inhibit the growth of pathogens such as Cylindrocarpon destructans and Peronophythora litchii, highlighting its potential as a natural pesticide . Additionally, it plays a role in plant-fungus interactions, possibly influencing plant defense mechanisms against fungal infections .

The synthesis methods for 6-pentyl-2H-pyran-2-one can be categorized into traditional chemical synthesis and biotechnological approaches:

  • Traditional Chemical Synthesis: This involves multi-step reactions starting from simple precursors like methyl hexanoate. The process includes oxidation, condensation, saponification, and cyclization to yield the final product .
  • Biotechnological Production: The compound is also produced by certain fungi, particularly from the genus Trichoderma. This method utilizes fermentation processes, although yields can be low for large-scale production .

6-Pentyl-2H-pyran-2-one finds diverse applications across several fields:

  • Agriculture: As an antifungal agent, it is used in crop protection to manage fungal diseases.
  • Food Industry: Its coconut-like aroma makes it suitable for flavoring agents in food products.
  • Fragrance Industry: It is employed in perfumes and scented products due to its pleasant fragrance profile.

Research on interaction studies of 6-pentyl-2H-pyran-2-one has focused on its effects on fungal pathogens and potential synergistic effects with other compounds. For example, studies have indicated that this compound can enhance the sensitivity of certain fungi to other antifungal treatments, suggesting that it could be used in combination therapies to improve efficacy against resistant strains .

Several compounds are structurally similar to 6-pentyl-2H-pyran-2-one, each exhibiting unique properties and activities. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Properties
5-Pentyl-2H-pyran-2-onePyranoneSimilar antifungal activity but less potent
6-Amyl-α-pyronePyroneExhibits similar fragrance but different biological activity
6-Hexyl-2H-pyran-2-onePyranoneStronger aroma but less studied for antifungal properties
4-Pentyl-2H-pyran-2-onePyranoneLess common; limited biological activity

6-Pentyl-2H-pyran-2-one stands out due to its potent antifungal properties combined with its appealing fragrance profile, making it particularly useful in both agricultural and commercial applications .

6-Pentyl-2H-pyran-2-one (6-PP) is biosynthesized primarily through the polyketide pathway in Trichoderma fungi. Key studies on Trichoderma atroviride identified Pks1, an iterative type I polyketide synthase (PKS), as the core enzyme responsible for 6-PP production. This multifunctional enzyme contains ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), enoyl reductase (ER), and methyltransferase (MT) domains, though the MT domain appears non-functional in this context.

The biosynthesis begins with the iterative condensation of malonyl-CoA and acetyl-CoA units. Pks1 catalyzes chain elongation and reduction steps, followed by spontaneous cyclization to form the α-pyrone ring structure. Transcriptomic analyses revealed co-regulation of pks1 with adjacent genes encoding a C3H1-type zinc finger protein and lytic polysaccharide monooxygenase, suggesting tight coordination between 6-PP biosynthesis and environmental response mechanisms.

Gene deletion experiments demonstrated pks1's essential role:

Strain6-PP ProductionAntifungal Activity Against Botrytis cinerea
Wild-type120 µg/g biomass85% inhibition
Δpks1 mutant0 µg/g biomass32% inhibition

This table illustrates the complete loss of 6-PP production and significant reduction in antifungal capacity upon pks1 deletion.

Evolutionary Conservation of Biosynthetic Gene Clusters

Comparative genomics across 25 Trichoderma species revealed evolutionary conservation of the pks1 biosynthetic gene cluster (BGC) in 6-PP-producing strains:

SpeciesBGC Presence6-PP Production Capacity
T. atroviride+High (100-150 µg/g)
T. asperellum+Moderate (50-80 µg/g)
T. gamsii+Low (20-30 µg/g)
T. reesei-None
T. virens-None

Phylogenetic analysis showed clustering of Pks1 with pyrone-producing PKSs from Alternaria solani (solanapyrone) and Aspergillus niger (citreoviridin), indicating shared evolutionary origins for α-pyrone biosynthesis. The BGC's conservation correlates with ecological niche adaptation, as 6-PP producers demonstrate enhanced mycoparasitic capabilities against plant pathogens like Rhizoctonia solani.

Industrial-Scale Chemical Synthesis Methodologies

While microbial fermentation remains the primary production method, chemical synthesis routes have been developed for industrial applications:

1.3.1 Sulfoxide-Mediated Synthesis
The patent WO2001051481A1 describes a scalable method using methyl hexanoate and dimethyl sulfoxide (DMSO):

  • Acylation of methyl hexanoate with DMSO under basic conditions
  • Pyrolysis at 90°C to form δ-keto ester intermediates
  • Acid-catalyzed cyclization to yield 6-PP
    This three-step process achieves 58% overall yield with >95% purity.

1.3.2 Furfural-Based Synthesis
An alternative five-step route starts with furfural:

  • Grignard reaction with pentylmagnesium bromide
  • Epoxidation using N-bromosuccinimide
  • Ring-opening hydrolysis
  • Oxidation to δ-keto acid
  • Lactonization
    This method provides 34% overall yield but requires specialized equipment for high-temperature steps.

1.3.3 Industrial Fermentation Optimization
Large-scale microbial production employs T. atroviride strains under controlled conditions:

ParameterOptimal ConditionEffect on Yield
Temperature25°C+38%
pH5.8+27%
Dissolved O₂40% saturation+19%
Carbon SourceMaltose+42%

These conditions yield 1.2 g/L 6-PP within 7 days, representing a 15-fold increase over wild-type strains.

The compound exerts profound effects on plant root development through its interaction with auxin transport systems. Research demonstrates that 6-Pentyl-2H-pyran-2-one modulates the expression and localization of PIN auxin-transport proteins in a concentration-dependent manner [1] [2]. The compound specifically affects PIN1, PIN2, PIN3, and PIN7 proteins, which are essential components of the polar auxin transport system responsible for root architectural development [5].

Dose-Dependent Effects on PIN Protein Expression

At concentrations of 75 μM, 6-Pentyl-2H-pyran-2-one significantly increases the expression of PIN1, PIN2, and PIN3 proteins, while PIN7 expression remains unaffected [2]. However, at higher concentrations of 150 μM, the compound demonstrates differential effects, with PIN1, PIN2, and PIN7 showing decreased fluorescence, while PIN3 maintains strong expression in the stele [2]. This concentration-dependent response suggests a sophisticated regulatory mechanism where the compound fine-tunes auxin transport based on physiological requirements.

PIN ProteinLocalizationExpression at 75 μM 6-PPExpression at 150 μM 6-PPPrimary Function
PIN1SteleSignificantly increasedDecreased fluorescenceAuxin efflux in vasculature
PIN2Cortex and epidermal cellsSignificantly increasedDecreased fluorescenceAuxin transport in epidermis
PIN3Stele and columellaSignificantly increasedStrong expression maintainedAuxin transport in root tip
PIN7Stele and columellaNo significant changeDecreased fluorescenceAuxin transport in stele

Lateral Root Formation Enhancement

The compound promotes lateral root formation through its interaction with specific auxin signaling components. TIR1, AFB2, and AFB3 auxin receptors, along with ARF7 and ARF19 transcription factors, mediate the lateral root response to 6-Pentyl-2H-pyran-2-one [1] [2]. This process involves the upregulation of auxin-responsive genes in regions of lateral root initiation, particularly enhancing the formation of early-stage lateral root primordia [2].

Primary Root Growth Inhibition

While promoting lateral root development, 6-Pentyl-2H-pyran-2-one simultaneously inhibits primary root growth [1] [2]. This dual effect creates a characteristic root architecture with reduced primary root length but increased lateral root density, optimizing the root system for nutrient acquisition and soil exploration [4].

Ethylene Signaling Pathway Integration

The compound demonstrates complex interactions with ethylene signaling pathways, particularly through the ethylene response regulator EIN2. Research indicates that EIN2 modulates the primary root growth inhibition response to 6-Pentyl-2H-pyran-2-one, while the lateral root formation remains independent of ethylene signaling [1] [2].

EIN2-Mediated Primary Root Response

The ethylene signaling component EIN2 plays a crucial role in mediating the primary root growth inhibition caused by 6-Pentyl-2H-pyran-2-one [1] [2]. Mutants lacking functional EIN2 show sustained primary root growth under growth-repressing concentrations of the compound, indicating that the ethylene response pathway is essential for this inhibitory effect [2].

Gene/ProteinFunctionResponse to 6-PPPathwayEffect on Root Development
TIR1Auxin receptorMediates lateral root responseAuxin signalingLateral root formation
AFB2Auxin receptorMediates lateral root responseAuxin signalingLateral root formation
AFB3Auxin receptorMediates lateral root responseAuxin signalingLateral root formation
ARF7Transcription factorMediates lateral root responseAuxin signalingLateral root formation
ARF19Transcription factorMediates lateral root responseAuxin signalingLateral root formation
EIN2Ethylene response regulatorModulates primary root sensingEthylene signalingPrimary root growth inhibition

Auxin-Ethylene Interaction

The compound orchestrates a complex interplay between auxin and ethylene signaling pathways. While lateral root formation depends on auxin signaling components, the primary root growth inhibition requires functional ethylene response machinery [1] [2]. This dual pathway regulation allows for precise control of root architecture development in response to microbial signals.

Tissue-Specific Response Patterns

The effects of 6-Pentyl-2H-pyran-2-one on hormone signaling pathways demonstrate tissue-specific patterns. The compound affects auxin transport primarily in the stele and cortex tissues, while ethylene responses are more pronounced in the root meristem and elongation zones [2]. This spatial specificity ensures coordinated root development responses across different root tissues.

Systemic Resistance Induction Mechanisms

6-Pentyl-2H-pyran-2-one functions as a potent elicitor of systemic resistance in plants, activating defense mechanisms against various pathogens. The compound induces the expression of pathogenesis-related proteins and defense genes, establishing a primed state that enhances plant resistance to subsequent pathogen attacks [3] [6].

Defense Gene Activation

The compound triggers the upregulation of pathogenesis-related proteins in multiple plant species. In canola, PR1-1 defense gene expression is induced by 6-Pentyl-2H-pyran-2-one treatment [3]. Similarly, in tomato, the compound induces endochitinase production, which contributes to antifungal defense mechanisms [3]. These responses demonstrate the compound's ability to activate broad-spectrum defense pathways across different plant species.

Concentration-Dependent Defense Responses

Research reveals that lower concentrations of 6-Pentyl-2H-pyran-2-one are more effective in inducing systemic resistance than higher concentrations. At 1 mg/L, the compound provides considerable protection against Leptosphaeria maculans in canola, while 10 mg/L concentrations show reduced effectiveness [3]. This concentration-dependent response suggests that optimal defense induction occurs within specific physiological ranges.

Plant SpeciesPathogenDefense ResponseEffective ConcentrationMechanism
Arabidopsis thalianaBotrytis cinereaSystemic resistance1 mg/LSignal transduction
Nicotiana tabacumTobacco mosaic virusSystemic resistanceNot specifiedAntiviral activity
TomatoBotrytis cinereaPR protein induction10 mg/LEndochitinase induction
CanolaLeptosphaeria maculansPR1-1 gene expression1 mg/LDefense gene activation
LitchiPeronophythora litchiiDisease suppression43 μg/mL (EC50)Direct antifungal activity

Antioxidant Enhancement

The compound enhances plant antioxidant systems, contributing to stress tolerance and pathogen resistance. In tomato, treatment with 6-Pentyl-2H-pyran-2-one increases lycopene levels by 52%, enhancing the plant's antioxidant capacity [3]. This antioxidant enhancement provides additional protection against oxidative stress associated with pathogen infection.

Direct Antifungal Activity

Beyond inducing plant defenses, 6-Pentyl-2H-pyran-2-one demonstrates direct antifungal activity against various plant pathogens. The compound exhibits potent inhibitory effects on fungal growth, spore germination, and pathogen development [3] [6]. Against Peronophythora litchii, the compound shows an EC50 value of 43 μg/mL for growth inhibition, demonstrating significant antifungal potency [6].

PathogenDiseaseInhibition TypeEffective ConcentrationMode of Action
Fusarium oxysporumFusarium wiltGrowth inhibition25 mg/L (70% inhibition)Metabolic disruption
Botrytis cinereaGray moldMycelial growthVariableCell wall interference
Rhizoctonia solaniRoot rotHyphal growthVariableMembrane disruption
Peronophythora litchiiDowny blightSporangial germination43 μg/mL (EC50)TOR pathway activation
Aspergillus flavusAflatoxin contaminationSpore germinationVariableCellular dysfunction

Molecular Mechanisms of Resistance

The compound activates specific molecular pathways that enhance plant resistance to pathogens. In Peronophythora litchii, 6-Pentyl-2H-pyran-2-one triggers the upregulation of Target of Rapamycin pathway-related genes, including PlCytochrome C and PlYY1 transcription factors [6]. This pathway activation compromises pathogen vegetative growth, sporulation, and virulence, demonstrating the compound's multifaceted approach to pathogen control.

Physical Description

Liquid
liquid with a mushroom, blue cheese lactone or dairy odou

XLogP3

3

Density

d25 1.01
1.000-1.009

UNII

8JTW8HL4PJ

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 130 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 42 of 130 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27593-23-3

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2H-Pyran-2-one, 6-pentyl-: ACTIVE

Dates

Last modified: 08-15-2023

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